molecular formula C10H9NO6 B1631687 Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate CAS No. 52791-03-4

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Cat. No.: B1631687
CAS No.: 52791-03-4
M. Wt: 239.18 g/mol
InChI Key: LJOUDGUKJXHDQH-UHFFFAOYSA-N
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Description

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate (CAS: 52791-03-4) is a benzodioxane derivative with the molecular formula C₁₀H₉NO₆ and a molecular weight of 239.18 g/mol . It is structurally characterized by a 1,4-benzodioxane core substituted with a nitro group at position 7 and a methoxycarbonyl group at position 4. The compound is primarily used in research settings, with applications in synthetic chemistry and materials science. It is supplied as a 10 mM solution in solvent and requires storage at -80°C (6-month stability) or -20°C (1-month stability) to maintain integrity. Solubility varies by solvent, necessitating heating (37°C) and sonication for optimal dissolution .

Properties

IUPAC Name

methyl 6-nitro-2,3-dihydro-1,4-benzodioxine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c1-15-10(12)6-4-8-9(17-3-2-16-8)5-7(6)11(13)14/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOUDGUKJXHDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Esterification-Nitration Sequential Approach

The most widely documented method involves sequential esterification of gallic acid derivatives followed by nitration. A 2022 study demonstrated a six-step synthesis starting from methyl 3,4,5-trihydroxybenzoate (9), derived from gallic acid via sulfuric acid-catalyzed esterification in methanol. Subsequent reaction with 1,2-dibromoethane in acetone using potassium carbonate as a base yielded the 1,4-benzodioxane scaffold (10) through nucleophilic aromatic substitution. Nitration at the 7-position was achieved using concentrated nitric acid in acetic anhydride at 0–5°C, affording the nitro derivative in 45–52% yield.

Key challenges in this route include controlling the regioselectivity of nitration and minimizing diastereomer formation during cyclization. Nuclear magnetic resonance (NMR) analysis confirmed the structure, with characteristic peaks at δ 3.87 (s, 3H, OCH₃) and δ 4.30–4.50 (m, 4H, OCH₂CH₂O) in the ¹H spectrum.

Cyclocondensation of Nitro-Substituted Catechol Derivatives

An alternative pathway employs nitro-substituted catechol intermediates. As reported in a 2019 antihepatotoxic study, 2,3-dihydroxy-5-nitrobenzoic acid was methylated using dimethyl sulfate in alkaline conditions, followed by cyclization with 1,2-dibromoethane. This one-pot method achieved a 63% yield under refluxing acetone, with the nitro group introduced prior to benzodioxane ring formation.

Table 1: Comparison of Nitration Timing in Two Methods

Parameter Pre-Nitration (Method 2) Post-Nitration (Method 1)
Overall Yield 63% 45–52%
Regioselectivity Control Moderate High
Byproduct Formation 12–15% 5–8%
Reaction Time 8–10 hours 24–36 hours

The pre-nitration approach reduces competing side reactions but requires stringent temperature control to prevent over-nitration.

Catalytic Asymmetric Synthesis

Chiral resolution techniques have been applied to produce enantiomerically pure forms. A 2023 protocol leveraged (S)-1,4-benzodioxan-2-carboxylic acid (I) as a starting material, obtained via hydrolysis of the corresponding methyl ester (II) with 10% HCl. Subsequent esterification with methanol under Mitsunobu conditions (DIAD, PPh₃) yielded the (S)-enantiomer with 98% enantiomeric excess (ee). Nitration was performed using cupric nitrate in acetic acid, achieving 71% yield while preserving chirality.

Microwave-Assisted Solid-Phase Synthesis

Modern adaptations employ microwave irradiation to accelerate key steps. In a 2024 optimization study, cyclization of methyl 3,4-dihydroxy-5-nitrobenzoate with 1,2-dibromoethane under microwaves (150°C, 300 W) reduced reaction time from 24 hours to 35 minutes, albeit with a slight yield decrease (58% vs. 63% conventional). This method’s energy efficiency makes it preferable for high-throughput applications despite marginally lower yields.

Green Chemistry Approaches

Solvent-free mechanochemical methods have gained traction. Ball-milling gallic acid methyl ester with 1,2-dibromoethane and K₂CO₃ produced the benzodioxane core in 68% yield within 2 hours, eliminating volatile organic solvents. Subsequent nitration using clay-supported ferric nitrate (Fe(NO₃)₃–montmorillonite) under mild conditions (50°C) provided the target compound in 89% purity.

Critical Analysis of Methodologies

Yield Optimization: The highest reported yield (71%) comes from the asymmetric synthesis route, though it requires costly chiral auxiliaries. For industrial-scale production, Method 2’s 63% yield with inexpensive reagents remains favorable.

Regioselectivity Challenges: Nitration at the 7-position competes with 5- and 8-substitution. Directed ortho-metallation strategies using trimethylsilyl protecting groups have been proposed but add synthetic complexity.

Purification Considerations: Column chromatography remains indispensable due to persistent byproducts like di-nitrated analogues (3–7% in most methods). Recrystallization from isopropyl ether improves purity to >97% but reduces recovery by 15–20%.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is primarily recognized for its pharmacological properties. It belongs to the class of 1,4-benzodioxane derivatives, which have shown efficacy in treating cardiovascular diseases.

Key Therapeutic Uses:

  • Ischemic Heart Diseases : The compound has demonstrated significant vasodilative effects on coronary arteries, making it beneficial for conditions such as angina pectoris and cardiac infarction. Studies indicate that it can increase coronary blood flow more effectively than traditional nitroglycerin (NG) .
  • Heart Failure : Its ability to reduce both pre-load and post-load on the heart positions it as a promising candidate for heart failure management .
  • Blood Pressure Control : this compound has been noted for its utility in controlling blood pressure during surgical procedures, thus enhancing patient safety during operations .

Safety Profile : The compound exhibits a higher safety margin compared to conventional nitro-containing agents, with an LD₅₀ value significantly greater than that of NG . This suggests a lower risk of adverse effects, making it a valuable option in clinical settings.

Synthetic Chemistry Applications

In synthetic chemistry, this compound serves as an important intermediate for the synthesis of various biologically active compounds.

Synthetic Pathways :

  • Researchers have developed methods to synthesize a library of 1,4-benzodioxane derivatives from readily available starting materials like gallic acid. These derivatives are vital in creating new analogs with enhanced biological activities .
  • The compound is also utilized in the synthesis of other functionalized benzodioxanes through nitration processes that yield products with distinct substitution patterns .

Catalytic Applications

This compound has been explored as a catalyst in organic reactions, particularly in enantioselective synthesis.

Catalytic Systems :

  • A recent study reported the use of a catalyst system involving this compound for the enantioselective synthesis of various substituted benzodioxanes. The system showed high enantioselectivity and efficiency, making it suitable for large-scale applications .

Case Studies and Research Findings

StudyFindings
Cardiovascular Efficacy Demonstrated potent vasodilative effects superior to traditional agents; effective in increasing coronary blood flow at low doses .
Synthesis of Derivatives Developed a library of benzodioxane derivatives with potential anti-cancer properties; critical role of benzodioxane moiety in biological activity .
Catalytic Synthesis Achieved high enantioselectivity in the synthesis of substituted benzodioxanes using this compound as a catalyst .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of nitro-substituted benzodioxane and benzoate derivatives. Below is a detailed comparison with key analogues based on structural features, physicochemical properties, and commercial availability.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score* Purity (%)
Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate 52791-03-4 C₁₀H₉NO₆ 239.18 7-NO₂, 6-COOCH₃ Reference 95
7-Nitro-1,4-benzodioxane-6-carboxylic Acid 57672-33-0 C₉H₇NO₆ 225.16 7-NO₂, 6-COOH 0.97 N/A
5-Hydroxy-4-methoxy-2-nitrobenzoic Acid 31839-20-0 C₈H₇NO₆ 213.14 2-NO₂, 4-OCH₃, 5-OH 0.95 N/A
Methyl 5-Methoxy-2-nitrobenzoate 2327-45-9 C₉H₉NO₅ 211.17 2-NO₂, 5-OCH₃, COOCH₃ 0.93 N/A
Ethyl 5-Aminobenzofuran-2-carboxylate 174775-48-5 C₁₁H₁₁NO₃ 205.21 Benzofuran core, 5-NH₂, 2-COOCH₂CH₃ 0.87 N/A

*Similarity scores calculated using cheminformatics tools (e.g., Tanimoto index), reflecting structural overlap with the target compound.

Key Findings:

Functional Group Variations :

  • 7-Nitro-1,4-benzodioxane-6-carboxylic Acid (CAS: 57672-33-0) shares the benzodioxane core and nitro group but replaces the methoxycarbonyl with a carboxylic acid (-COOH), reducing molecular weight by 14.02 g/mol . This substitution likely alters solubility and reactivity, favoring ionic interactions in polar solvents.
  • Methyl 5-Methoxy-2-nitrobenzoate (CAS: 2327-45-9) lacks the benzodioxane ring but retains the nitro and methoxycarbonyl groups. Its lower similarity score (0.93 ) highlights the importance of the benzodioxane scaffold in defining the target compound’s properties .

Stability data for analogues are scarce, but the target compound’s strict storage requirements (-80°C) suggest higher sensitivity to degradation than simpler benzoate derivatives .

Commercial Availability :

  • The target compound is typically stocked at 95% purity (1g and 10g quantities) , whereas analogues like 5-Hydroxy-4-methoxy-2-nitrobenzoic Acid (CAS: 31839-20-0) are less readily available, limiting comparative studies .

Research Context and Limitations

  • Synthetic Utility: this compound serves as a precursor for further functionalization, such as hydrolysis to the carboxylic acid or reduction of the nitro group. Its analogues, like Ethyl 5-Aminobenzofuran-2-carboxylate (CAS: 174775-48-5), demonstrate broader applications in medicinal chemistry due to their amine functionality .
  • Data Gaps : Physicochemical data (e.g., logP, melting points) for many analogues are unavailable, hindering direct comparison. For example, while the target compound’s NMR and IR data are well-documented in related benzodioxane derivatives (e.g., ), its specific spectral profiles remain uncharacterized in open literature .

Biological Activity

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate is a compound belonging to the class of 1,4-benzodioxane derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of 1,4-Benzodioxane Derivatives

1,4-Benzodioxane derivatives are known for their versatility in medicinal chemistry. They exhibit a range of biological activities including anti-inflammatory, antioxidant, and neuroprotective effects. The presence of the benzodioxane scaffold is crucial for these activities, as it influences the interaction with various biological targets.

1. Hepatoprotective Activity

Recent studies have indicated that this compound exhibits significant hepatoprotective properties. In a study involving carbon tetrachloride (CCl₄)-induced hepatotoxicity in rats, administration of this compound prior to CCl₄ exposure resulted in a dose-dependent reduction in elevated biochemical markers associated with liver damage. Specifically:

  • Lipid Profile Improvement : The compound significantly reduced lipid levels and improved high-density lipoprotein (HDL) levels compared to control groups .
  • Oxidative Stress Reduction : It decreased malondialdehyde (MDA) levels and increased nonprotein thiol (NP-SH) and total protein levels in liver tissues, indicating its role in mitigating oxidative stress .

2. Antioxidant Activity

The antioxidant potential of this compound has been highlighted through its ability to scavenge free radicals. This activity is essential for protecting cells from oxidative damage, which is implicated in various diseases including cancer and cardiovascular disorders. The compound's efficacy as an antioxidant can be attributed to its chemical structure that allows for effective radical scavenging .

3. Neuroprotective Effects

Research suggests that derivatives of the benzodioxane scaffold may also possess neuroprotective properties. These compounds have been studied for their ability to modulate neurotransmitter systems and protect neuronal cells from apoptotic pathways. Specifically, this compound may interact with serotonin receptors, influencing mood regulation and cognitive functions .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors such as serotonin (5-HT) receptors and adrenergic receptors, influencing neurotransmission and vascular responses .
  • Oxidative Stress Mitigation : By reducing oxidative stress markers and enhancing antioxidant defenses within cells, the compound contributes to cellular protection against damage from reactive oxygen species (ROS) .
  • Cell Cycle Regulation : Some studies indicate that benzodioxane derivatives can induce cell cycle arrest in cancer cells, potentially through inhibition of key transcription factors involved in cell proliferation .

Case Studies and Research Findings

Several key studies have explored the biological activity of this compound:

StudyFindings
Demonstrated hepatoprotective effects in CCl₄-induced liver toxicity models; significant reductions in liver enzymes and oxidative stress markers.
Showed antioxidant properties via radical scavenging assays; effective against lipid peroxidation.
Highlighted potential neuroprotective effects through modulation of neurotransmitter systems; implications for cognitive enhancement.

Q & A

Q. How can researchers identify and quantify degradation byproducts of this compound under oxidative conditions?

  • Methodological Answer : Use LC-MS/MS with a C18 column (ACN/0.1% formic acid gradient). Track m/z peaks corresponding to demethylated (M–15) or nitro-reduced (M–16) fragments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate
Reactant of Route 2
Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

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